molecular formula C9H3F6NO B1413105 2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile CAS No. 1806530-49-3

2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile

Cat. No.: B1413105
CAS No.: 1806530-49-3
M. Wt: 255.12 g/mol
InChI Key: ZAVBIAFDXOBKRO-UHFFFAOYSA-N
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Description

2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzonitrile core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the reaction of 4-(trifluoromethyl)benzonitrile with trifluoromethoxy reagents under controlled conditions. The reaction is often catalyzed by transition metals such as nickel or palladium to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted benzonitriles, benzoic acids, and benzyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(trifluoromethoxy)-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NO/c10-8(11,12)6-2-1-5(4-16)7(3-6)17-9(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVBIAFDXOBKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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